BenchChemオンラインストアへようこそ!

Losalen

dermatology topical corticosteroid safety skin atrophy

Losalen (flumethasone pivalate 0.02% + salicylic acid 3%) offers quantifiable clinical differentiation: histological atrophy in only 4.5% vs 68.2% for fluocinolone acetonide (P<0.001). Salicylic acid enhances corticosteroid bioavailability. Ideal for chronic dermatoses requiring prolonged treatment with lower atrophogenic risk. Not interchangeable with monotherapy.

Molecular Formula C34H42F2O9
Molecular Weight 632.7 g/mol
CAS No. 57973-63-4
Cat. No. B1195335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosalen
CAS57973-63-4
Synonymslocasalen
Losalen
Molecular FormulaC34H42F2O9
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C27H36F2O6.C7H6O3/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;8-6-4-2-1-3-5(6)7(9)10/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,8H,(H,9,10)/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1
InChIKeyKSTPLQAJWSYHTP-SAPBVRDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Losalen (CAS 57973-63-4): Procurement and Selection Profile for the Fixed-Dose Topical Corticosteroid-Keratolytic Combination


Losalen is a fixed-dose combination topical formulation comprising flumethasone pivalate (a difluorinated glucocorticoid of moderate potency) and salicylic acid [1]. Flumethasone pivalate is the 21-pivalate ester of flumethasone, classified as a moderately potent topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties [2]. Salicylic acid serves dual roles as a keratolytic agent and as a penetration enhancer that increases the bioavailability of the corticosteroid component within the stratum corneum [3]. Losalen is indicated for the treatment of inflammatory and/or dysplastic dermatoses, including acute non-exudative, subacute, or chronic presentations, with or without microbial superinfection [4].

Why Generic Substitution Fails: Procurement Risks in Replacing Losalen with Single-Agent or Alternative Topical Corticosteroid Formulations


Interchanging Losalen with generic flumethasone pivalate monotherapy, with alternative single-agent topical corticosteroids, or with other corticosteroid-keratolytic combinations introduces quantifiable risks of therapeutic failure, altered safety profiles, and formulation-dependent bioavailability. Flumethasone pivalate differs meaningfully from other class members in its atrophogenic potential: it has been demonstrated to be clinically and histologically significantly less atrophogenic than fluocinolone acetonide, a finding with direct implications for long-term treatment selection [1]. Furthermore, the salicylic acid component in Losalen is not merely a keratolytic adjunct; spectrophotometric studies have confirmed that salicylic acid quantitatively increases the vasoconstrictive effect of flumethasone pivalate on human skin, an effect that monotherapy formulations cannot replicate [2]. In head-to-head clinical evaluations, 0.05% betamethasone dipropionate with 3% salicylic acid has shown superior efficacy over 0.02% flumethasone pivalate with 3% salicylic acid in psoriasis, establishing a clear efficacy hierarchy that should inform procurement decisions when potency requirements differ [3]. Substitution without accounting for these differentiated parameters may result in suboptimal therapeutic outcomes or increased adverse event burden.

Losalen Quantitative Evidence Guide: Differentiating Data for Scientific Selection and Procurement


Head-to-Head Atrophogenic Risk Assessment: Flumethasone Pivalate Versus Fluocinolone Acetonide

In a clinical inpatient study evaluating skin atrophy induced by topical corticosteroids, flumethasone pivalate (the active corticosteroid component of Losalen) demonstrated a significantly milder atrophogenic effect compared to fluocinolone acetonide. Clinical atrophy was observed in only 1 of 22 patients (4.5%) after flumethasone pivalate application versus 6 of 22 patients (27.3%) after fluocinolone acetonide application (P < 0.05). Histological findings indicating moderate or marked skin atrophy were evident in 15 patients (68.2%) after fluocinolone acetonide versus only 1 patient (4.5%) after flumethasone pivalate (P < 0.001). Two patients in the fluocinolone acetonide group required premature discontinuation of the study due to early atrophy development [1].

dermatology topical corticosteroid safety skin atrophy

Penetration Enhancement and Vasoconstriction Amplification: Salicylic Acid's Quantitative Effect on Flumethasone Pivalate Activity

Spectrophotometric studies on human skin demonstrated that salicylic acid quantitatively increases the vasoconstrictive (blanching) effect of flumethasone pivalate. The combination formulation Losalen, which incorporates salicylic acid as a penetration enhancer, produces enhanced local corticosteroid bioavailability that cannot be achieved with flumethasone pivalate monotherapy. The study employed an improved spectrophotometric method with numeric lightness evaluation to objectively quantify the depigmentation (increase in lightness) following topical application [1].

dermatopharmacology topical drug delivery vasoconstriction

Comparative Clinical Efficacy in Psoriasis: Betamethasone Dipropionate-Salicylic Acid Versus Flumethasone Pivalate-Salicylic Acid

A double-blind comparative study evaluated 0.05% betamethasone-17,21-dipropionate ointment with 3% salicylic acid versus 0.02% flumethasone-21-pivalate ointment with 3% salicylic acid in patients with psoriasis vulgaris treated for three weeks. The higher-potency betamethasone dipropionate combination demonstrated superior efficacy to the flumethasone pivalate combination (Losalen equivalent) [1].

psoriasis clinical efficacy double-blind trial

Adrenocortical Suppression Under Occlusion: Flumethasone Pivalate Versus Fluocinolone Acetonide

In a clinical study evaluating adrenocortical suppression following percutaneous absorption under occlusive dressing therapy (ODT), a patient with generalized psoriasis was treated with 0.02% flumethasone pivalate cream (20 g/day) for 19 days, with daily serum 11-OHCS level monitoring. The same patient was also evaluated with 0.025% fluocinolone acetonide cream under identical conditions, enabling intra-patient comparison. The declining pattern of serum 11-OHCS with flumethasone pivalate showed a similar but milder trajectory compared to fluocinolone acetonide [1].

adrenocortical suppression systemic absorption pharmacokinetics

Anti-Inflammatory Potency Ranking in UV Dermatitis Model: Flumethasone Pivalate in Class Context

In a UV dermatitis inhibition test in guinea pigs, the acute contra-inflammatory effects of flumethasone pivalate were evaluated alongside other topical agents. The assay measured percent of maximum possible score for erythema inhibition. Flumethasone pivalate demonstrated 51% inhibition, comparable to fluocinolone acetonide (51%) and intermediate between hydrocortisone (44%) and indomethacin (58%) [1]. This study was conducted on flumethasone pivalate alone, not the Losalen combination. The data serve to position flumethasone pivalate's anti-inflammatory potency within a broader pharmacological context.

anti-inflammatory preclinical efficacy topical pharmacology

Combination Antimicrobial-Corticosteroid Comparative Efficacy: Flumethasone Pivalate-Clioquinol in Infected Dermatoses

A clinical trial compared combination creams containing flumethasone pivalate/clioquinol versus betamethasone dipropionate/clotrimazole/gentamicin in patients with corticosteroid-responsive dermatoses complicated by fungal and/or bacterial infections. Patients were treated twice daily for 28 days. The betamethasone-based triple combination demonstrated superior efficacy outcomes. This evidence does not establish Losalen's superiority but provides quantitative comparative data for procurement decisions when antimicrobial coverage is required alongside topical corticosteroid therapy [1].

antimicrobial corticosteroid combinations infected dermatoses

Losalen Application Scenarios: Evidence-Based Use Cases for Scientific and Clinical Procurement


Chronic Inflammatory Dermatoses Requiring Long-Term Corticosteroid Management with Minimized Atrophogenic Risk

Losalen is preferentially indicated for chronic corticosteroid-responsive dermatoses where extended or repeated treatment courses are anticipated. This scenario is directly supported by the finding that flumethasone pivalate produces significantly less skin atrophy than fluocinolone acetonide: histological moderate/marked atrophy occurred in only 4.5% of flumethasone pivalate-treated patients compared to 68.2% of fluocinolone acetonide-treated patients (P < 0.001) [1]. For procurement decisions involving chronic conditions such as atopic dermatitis, chronic eczema, or lichen simplex requiring prolonged topical corticosteroid use, Losalen offers a quantifiably lower risk-benefit profile regarding cutaneous atrophy.

Dermatoses with Hyperkeratotic Components or Impaired Corticosteroid Penetration

Losalen is specifically indicated for inflammatory dermatoses with hyperkeratotic features or conditions where enhanced corticosteroid penetration is clinically desirable. Salicylic acid's keratolytic action facilitates the removal of hyperkeratotic scales, while spectrophotometric studies have objectively confirmed that salicylic acid quantitatively increases the vasoconstrictive (blanching) effect of flumethasone pivalate on human skin [2]. This formulation-specific penetration enhancement cannot be achieved by applying flumethasone pivalate monotherapy followed by a separate keratolytic agent. Procurement of Losalen for psoriasis, lichen amyloidosis (per MeSH annotation [3]), and other scaling dermatoses is directly supported by this evidence.

Occlusive Therapy Applications Requiring Minimized Systemic Corticosteroid Exposure

When occlusive dressing therapy (ODT) is clinically indicated for enhanced drug delivery in refractory dermatoses, Losalen provides a safety advantage compared to alternative topical corticosteroids. Intra-patient comparative data demonstrate that 0.02% flumethasone pivalate cream under ODT produces a milder pattern of serum 11-OHCS decline (adrenocortical suppression) compared to 0.025% fluocinolone acetonide cream under identical conditions [4]. For procurement involving occlusive therapy protocols or application to large body surface areas, Losalen's favorable systemic absorption profile supports its selection over higher systemic-absorption alternatives.

Moderate Inflammatory Dermatoses Where Mid-Potency Corticosteroid Is Clinically Appropriate

Losalen is appropriately positioned for moderate inflammatory dermatoses where a mid-potency topical corticosteroid is clinically indicated. Preclinical UV dermatitis model data demonstrate that flumethasone pivalate (51% erythema inhibition) is comparable in anti-inflammatory potency to fluocinolone acetonide (51%) and superior to hydrocortisone (44%) [5]. However, clinical comparative data in psoriasis indicate that 0.05% betamethasone dipropionate with salicylic acid is more effective than 0.02% flumethasone pivalate with salicylic acid [6]. Procurement decisions should reserve Losalen for moderate-severity presentations, with higher-potency betamethasone-based combinations selected when greater anti-inflammatory efficacy is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losalen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.